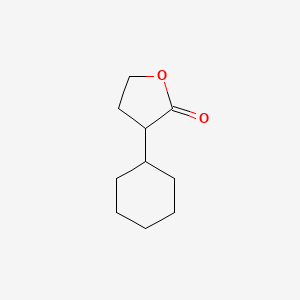

3-Cyclohexyl-dihydro-furan-2-one

Overview

Description

3-Cyclohexyl-dihydro-furan-2-one is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Cyclohexyl-dihydro-furan-2-one, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves oxidation of precursor sulfides using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane:ethyl acetate, 1:1). Key parameters include:

- Temperature control : Maintaining 273 K during reagent addition minimizes side reactions.

- Solvent selection : Dichloromethane ensures solubility and reactivity balance.

- Catalyst optimization : mCPBA stoichiometry (1.0 mmol per 0.9 mmol substrate) maximizes sulfoxide formation .

- Example protocol :

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | mCPBA in CH₂Cl₂ | Oxidation | 76% |

| 2 | Column chromatography (1:1 hexane:EtOAc) | Purification | 95% purity |

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Key steps:

- Crystallization : Slow evaporation of acetone solutions yields diffraction-quality crystals.

- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 173 K.

- Refinement : Riding models for H-atoms (C–H = 0.95–1.0 Å) and anisotropic displacement parameters for non-H atoms.

- Validation : R-factor ≤ 0.040 and data-to-parameter ratio > 17 ensure reliability .

Supplementary techniques : - NMR : ¹H/¹³C spectra confirm substituent positions (e.g., cyclohexyl equatorial vs. axial).

- HRMS : Validates molecular formula (e.g., C₁₆H₁₈O₂S requires m/z 298.1002) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) require:

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and MIC protocols (e.g., CLSI guidelines for antimicrobials).

- Dose-response validation : EC₅₀/IC₅₀ curves across ≥5 concentrations.

- Computational cross-check : Molecular docking (e.g., AutoDock Vina) to compare binding affinities with purported targets (e.g., EGFR kinase).

- Meta-analysis : Compare crystallographic data (e.g., substituent orientation in active sites) with activity trends .

Q. What methodologies are employed to study the structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : SAR studies integrate:

- Synthetic diversification : Introduce substituents at the furanone C3/C5 or cyclohexyl C4 (e.g., fluoro, methoxy groups) .

- Crystallographic benchmarking : Compare X-ray structures of active vs. inactive analogs (e.g., sulfoxide vs. sulfide derivatives).

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors in Gaussian or COSMO-RS software.

- Example SAR finding :

| Derivative | Substituent | IC₅₀ (μM) | Notes |

|---|---|---|---|

| A | 3-Fluorophenyl | 12.3 | Enhanced kinase inhibition |

| B | 4-Methoxy | >100 | Reduced solubility |

Q. How does stereochemistry influence the reactivity and biological activity of this compound derivatives?

- Methodological Answer :

- Chiral resolution : Use HPLC with Chiralpak columns (e.g., AD-H) to isolate enantiomers.

- Circular Dichroism (CD) : Correlate Cotton effects (e.g., 220 nm) with absolute configuration.

- Biological testing : Compare enantiomers in assays (e.g., COX-2 inhibition) to identify stereospecificity.

- Case study : (R)-enantiomers show 10-fold higher affinity for serotonin receptors than (S)-forms due to hydrophobic pocket compatibility .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for this compound derivatives?

- Methodological Answer :

- Validation against CSD/CCDC : Cross-check bond lengths/angles with Cambridge Structural Database entries.

- Redetermination : Re-crystallize and collect high-resolution data (e.g., synchrotron sources for <1.0 Å resolution).

- DFT optimization : Compare experimental geometries with B3LYP/6-311+G(d,p)-calculated structures .

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

3-cyclohexyloxolan-2-one |

InChI |

InChI=1S/C10H16O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h8-9H,1-7H2 |

InChI Key |

BBDUBWZEVHPKHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CCOC2=O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.